

Comparative Analysis of Synergistic Interactions with SION-109 in Cystic Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the synergistic effects observed when combining SION-109 with other investigational drugs for the treatment of cystic fibrosis (CF). The data presented herein is based on preclinical models designed to evaluate the potential of SION-109 to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly in individuals with the common F508del mutation.

SION-109 is an experimental small molecule developed by Sionna Therapeutics.[1][2] It is designed to target the interface between the intracellular loop 4 (ICL4) and the first nucleotide-binding domain (NBD1) of the CFTR protein.[1][2] The most prevalent mutation in CF, F508del, destabilizes the NBD1 region, leading to a dysfunctional protein that is degraded prematurely. [2][3] SION-109's mechanism is intended to complement other modulators that directly target and stabilize the NBD1 domain.[1][2][3]

Quantitative Analysis of Synergistic Efficacy

Preclinical studies have evaluated SION-109 in dual combination with NBD1-stabilizing agents, such as SION-719 and SION-451. These investigations aim to determine if the combined action of these molecules can achieve a greater restoration of CFTR protein function than either agent alone.

Table 1: In Vitro CFTR Function Restoration in Human Bronchial Epithelial (CFHBE) Cells



Treatment Combination	Target Mechanism	Endpoint	Result
SION-719 + SION- 109	NBD1 Stabilizer + ICL4/NBD1 Interface	CFTR Function (in CFHBE assays)	Correction to wild- type levels[4]
SION-451 + SION- 109	NBD1 Stabilizer + ICL4/NBD1 Interface	CFTR Function (in CFHBE assays)	Correction to wild-type levels[4]
SION-719 + SION- 2222 (galicaftor)	NBD1 Stabilizer + TMD1 Corrector	CFTR Function (in CFHBE assays)	Correction to wild-type levels[4]

| SION-451 + SION-2222 (galicaftor) | NBD1 Stabilizer + TMD1 Corrector | CFTR Function (in CFHBE assays) | Correction to wild-type levels[4] |

Table 2: In Vitro CFTR Maturation Correction in CF-patient Derived Cells

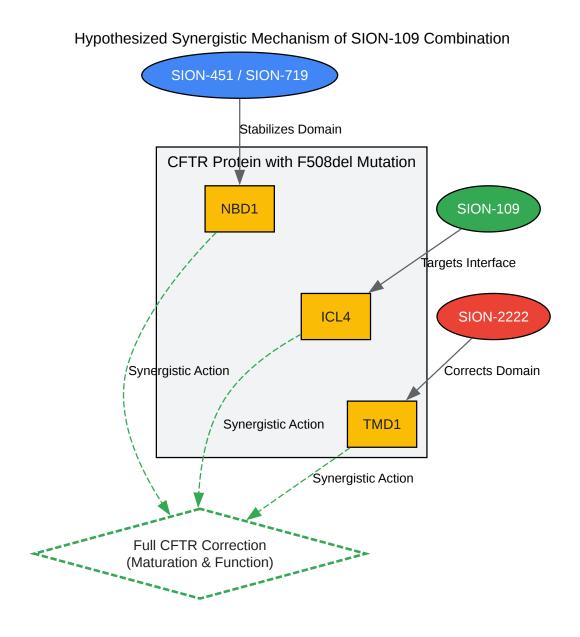
Treatment Combination	Target Mechanism	Endpoint	Result
SION-719 + SION- 109	NBD1 Stabilizer + ICL4/NBD1 Interface	CFTR Maturation	Correction to wild- type levels[4]
SION-451 + SION- 109	NBD1 Stabilizer + ICL4/NBD1 Interface	CFTR Maturation	Correction to wild-type levels[4]
SION-719 + SION- 2222 (galicaftor)	NBD1 Stabilizer + TMD1 Corrector	CFTR Maturation	Correction to wild-type levels[4]

| SION-451 + SION-2222 (galicaftor) | NBD1 Stabilizer + TMD1 Corrector | CFTR Maturation | Correction to wild-type levels[4] |

Visualizing the Synergistic Mechanism and Workflow



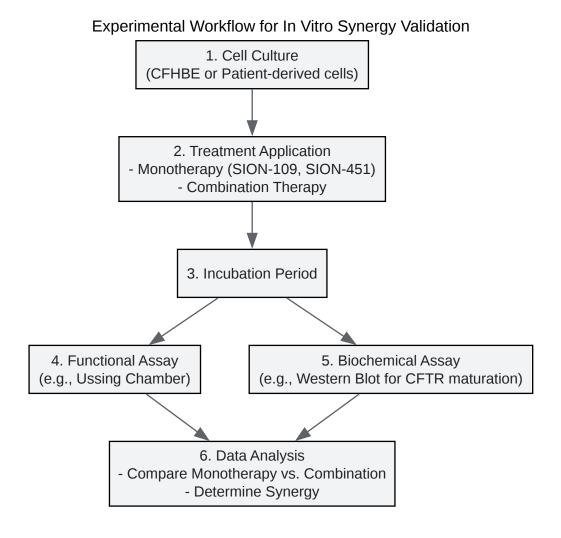
The following diagrams illustrate the proposed mechanism of action for the SION-109 combination therapy and the general workflow for its preclinical validation.



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Caption: Synergistic targeting of CFTR protein domains by SION-109 and other modulators.





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- To cite this document: BenchChem. [Comparative Analysis of Synergistic Interactions with SION-109 in Cystic Fibrosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2909905#validating-the-synergistic-interaction-between-sion-109-and-other-drugs]

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